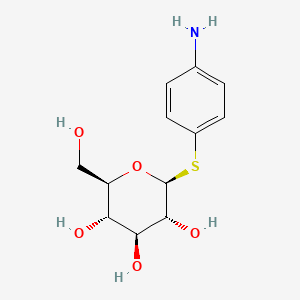
P-Aminophenyl-1-thio-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Aminophenyl-1-thio-beta-D-glucopyranoside (PATG) is a compound that has been widely studied in the scientific community due to its potential to be used as a therapeutic agent. PATG is a sugar-based molecule that has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. PATG has also been found to have potential applications in the fields of drug delivery and cancer therapy.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for P-Aminophenyl-1-thio-beta-D-glucopyranoside involves the conversion of glucose to the desired compound via several chemical reactions.
Starting Materials
Glucose, Sodium thiosulfate, Para-aminophenol, Hydrochloric acid, Sodium hydroxide, Acetone, Ethanol, Diethyl ether, Chloroform, Sodium acetate, Sulfuric acid, Sodium nitrite, Sodium bicarbonate, Sodium chloride
Reaction
Glucose is converted to glucose-1-phosphate using sulfuric acid and sodium nitrite., Glucose-1-phosphate is converted to glucose-1-thiol using sodium thiosulfate and hydrochloric acid., Para-aminophenol is converted to para-aminophenol-N-acetyl using acetic anhydride and sodium acetate., Para-aminophenol-N-acetyl is converted to para-aminophenol-N-acetyl-1-thiol using sodium bicarbonate and diethyl ether., Glucose-1-thiol and para-aminophenol-N-acetyl-1-thiol are combined in chloroform and stirred at room temperature to form P-Aminophenyl-1-thio-beta-D-glucopyranoside., The resulting compound is then purified using acetone and ethanol to obtain the final product.
Mecanismo De Acción
The mechanism of action of P-Aminophenyl-1-thio-beta-D-glucopyranoside is not fully understood, however, it is believed to be related to its ability to interact with various proteins and enzymes in the body. Specifically, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to interact with enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to inhibit the activity of certain enzymes involved in the production of cancer cells.
Efectos Bioquímicos Y Fisiológicos
P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have a variety of biochemical and physiological effects on the body. In particular, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have anti-inflammatory, antioxidant, and antifungal properties. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have the ability to inhibit the growth of certain bacteria and fungi, and has been found to be effective in preventing the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Aminophenyl-1-thio-beta-D-glucopyranoside has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize P-Aminophenyl-1-thio-beta-D-glucopyranoside in the laboratory, making it a cost-effective option for research purposes. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is highly stable and can be stored for extended periods of time without significant degradation. Finally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is relatively non-toxic and has been found to be safe for use in laboratory experiments.
The main limitation of P-Aminophenyl-1-thio-beta-D-glucopyranoside for laboratory experiments is its lack of solubility in water. This can make it difficult to use in certain types of experiments, such as those involving cell culture. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
P-Aminophenyl-1-thio-beta-D-glucopyranoside has potential applications in a variety of fields, including drug delivery, cancer therapy, and the treatment of inflammation and fungal infections. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new therapies for the treatment of diseases such as diabetes, cardiovascular disease, and neurological disorders. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new drugs for the treatment of cancer and other diseases. Finally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
Aplicaciones Científicas De Investigación
P-Aminophenyl-1-thio-beta-D-glucopyranoside has been studied extensively in the scientific community due to its potential to be used as a therapeutic agent. P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. P-Aminophenyl-1-thio-beta-D-glucopyranoside has also been investigated for its potential applications in the fields of drug delivery and cancer therapy. In addition, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been studied for its ability to inhibit the growth of certain bacteria and fungi, and has been found to be effective in preventing the growth of certain types of cancer cells.
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-ZIQFBCGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Aminophenyl-1-thio-beta-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

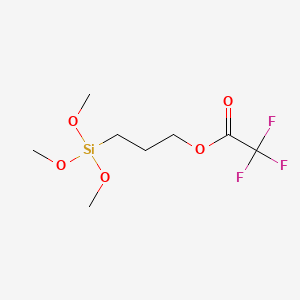
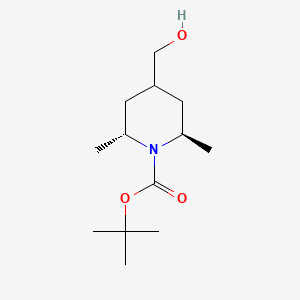
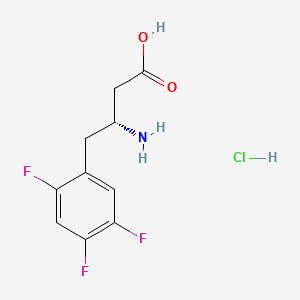

![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)
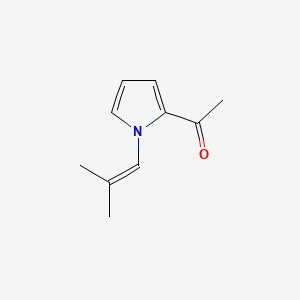
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
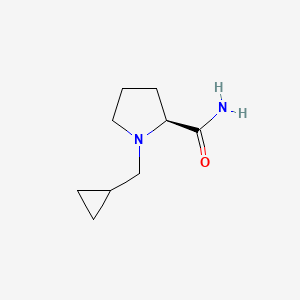
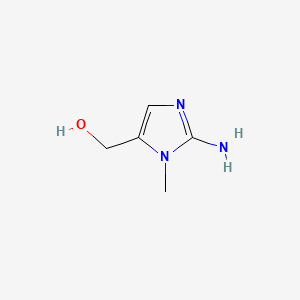

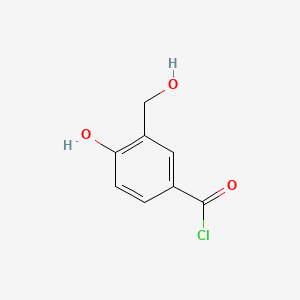
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)